molecular formula C9H23NO2Si B11726850 Tetramethylazanium 2-silyloxan-2-olate

Tetramethylazanium 2-silyloxan-2-olate

Cat. No.: B11726850
M. Wt: 205.37 g/mol
InChI Key: IRWJGBOKJNSZNX-UHFFFAOYSA-N
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Description

Tetramethylazanium 2-silyloxan-2-olate is a quaternary ammonium compound with a unique structure that combines a tetramethylammonium cation and a silyloxanolate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylazanium 2-silyloxan-2-olate can be synthesized through the reaction of tetramethylammonium hydroxide with a silylating agent. The reaction typically occurs under mild conditions and involves the formation of the silyloxanolate anion. The general reaction is as follows: [ \text{N(CH}_3\text{)}_4\text{OH} + \text{R}_3\text{SiX} \rightarrow \text{N(CH}_3\text{)}_4\text{[SiR}_3\text{O]} + \text{HX} ] where ( \text{R}_3\text{SiX} ) is a silylating agent such as trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetramethylazanium 2-silyloxan-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silyloxanolate anion can participate in nucleophilic substitution reactions, replacing other groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Tetramethylazanium 2-silyloxan-2-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions.

    Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tetramethylazanium 2-silyloxan-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tetramethylammonium cation can stabilize negative charges, while the silyloxanolate anion can participate in nucleophilic attacks. This dual functionality makes it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium hydroxide: Similar in structure but lacks the silyloxanolate anion.

    Tetramethylammonium chloride: Contains a chloride anion instead of a silyloxanolate anion.

    Trimethylsilyl derivatives: Compounds with similar silyl groups but different cations.

Uniqueness

Tetramethylazanium 2-silyloxan-2-olate is unique due to its combination of a quaternary ammonium cation and a silyloxanolate anion, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized applications where both nucleophilic and electrophilic properties are required.

Properties

Molecular Formula

C9H23NO2Si

Molecular Weight

205.37 g/mol

IUPAC Name

2-silyloxan-2-olate;tetramethylazanium

InChI

InChI=1S/C5H11O2Si.C4H12N/c6-5(8)3-1-2-4-7-5;1-5(2,3)4/h1-4H2,8H3;1-4H3/q-1;+1

InChI Key

IRWJGBOKJNSZNX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C.C1CCOC(C1)([O-])[SiH3]

Origin of Product

United States

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